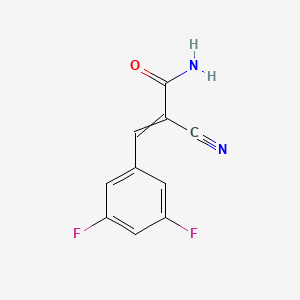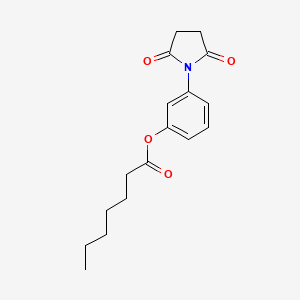
3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety linked to a phenyl heptanoate chain, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate typically involves a coupling reaction between a pyrrolidine-2,5-dione derivative and a phenyl heptanoate precursor. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions usually involve stirring the reactants in an anhydrous solvent such as dichloromethane (DCM) at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether, NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenyl esters.
Aplicaciones Científicas De Investigación
3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate has been explored for various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant and analgesic effects . Additionally, the compound may modulate other ion channels and receptors, leading to its diverse biological activities .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A hybrid molecule with anticonvulsant properties.
2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid: A derivative with potential antinociceptive activity.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: Another compound with balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels.
Uniqueness
3-(2,5-Dioxopyrrolidin-1-yl)phenyl heptanoate stands out due to its unique combination of a pyrrolidine-2,5-dione moiety and a phenyl heptanoate chain, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
303.35 g/mol |
Nombre IUPAC |
[3-(2,5-dioxopyrrolidin-1-yl)phenyl] heptanoate |
InChI |
InChI=1S/C17H21NO4/c1-2-3-4-5-9-17(21)22-14-8-6-7-13(12-14)18-15(19)10-11-16(18)20/h6-8,12H,2-5,9-11H2,1H3 |
Clave InChI |
ISUCJKJKNJBCAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)OC1=CC=CC(=C1)N2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-N-(2-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12465577.png)
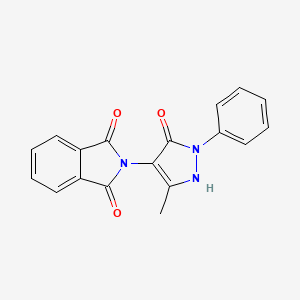
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethylbenzamide](/img/structure/B12465581.png)
![N-[2-(4-bromophenyl)-2H-benzotriazol-5-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12465586.png)
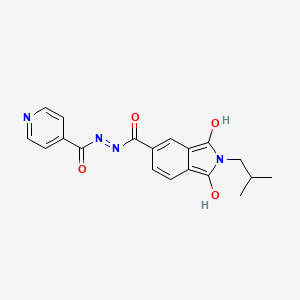
![2-(Adamantane-1-amido)-4H,5H,6H,7H,8H,9H-cycloocta[B]thiophene-3-carboxamide](/img/structure/B12465597.png)
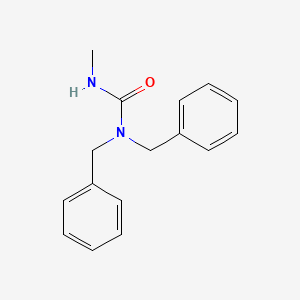
![4-(benzyloxy)phenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12465610.png)
![N-[3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12465616.png)
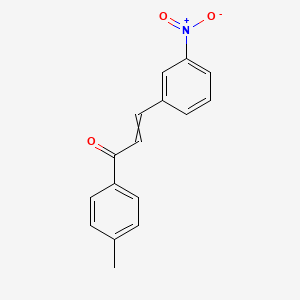
![1-(2,4-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465620.png)
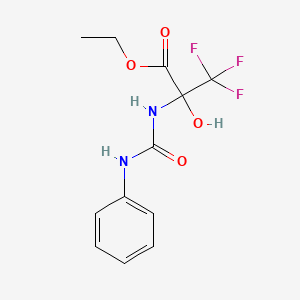
![(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetonitrile (non-preferred name)](/img/structure/B12465651.png)
